molecular formula C10H6Cl2N2O B6385871 5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine CAS No. 1111113-76-8

5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine

Cat. No.: B6385871
CAS No.: 1111113-76-8
M. Wt: 241.07 g/mol
InChI Key: AMQOHVGCWJXNLB-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine is a chemical compound characterized by the presence of a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylpyridine: Shares the dichlorophenyl group but has a pyridine ring instead of a pyrimidine ring.

    3,5-Dichlorophenylisothiocyanate: Contains the same phenyl group but with an isothiocyanate functional group.

    3,5-Dichlorophenylhydrazine: Similar phenyl group with a hydrazine functional group.

Uniqueness

5-(3,5-Dichlorophenyl)-2-hydroxypyrimidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its hydroxyl group and pyrimidine ring make it versatile for various chemical reactions and applications .

Properties

IUPAC Name

5-(3,5-dichlorophenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQOHVGCWJXNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686851
Record name 5-(3,5-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111113-76-8
Record name 5-(3,5-Dichlorophenyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111113-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dichlorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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